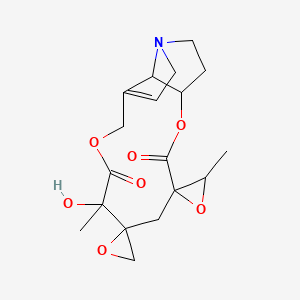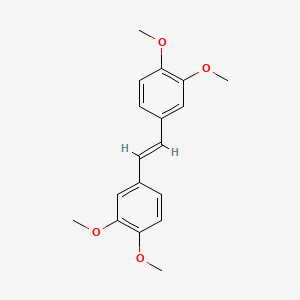
1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) is an organic compound characterized by the presence of two 3,4-dimethoxybenzene groups connected via an ethene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) typically involves the coupling of two 3,4-dimethoxybenzene units through an ethene linkage. This can be achieved via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethene bridge. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups onto the benzene rings.
科学研究应用
1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism by which 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
相似化合物的比较
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A psychoactive compound with an additional methoxy group at the 5 position.
Uniqueness: 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) is unique due to its ethene bridge, which imparts distinct electronic and steric properties compared to its analogues. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
属性
CAS 编号 |
18513-98-9 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3/b6-5+ |
InChI 键 |
VGPRCRYWPJJTKG-AATRIKPKSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




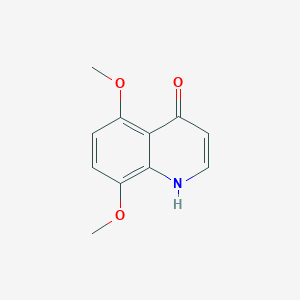
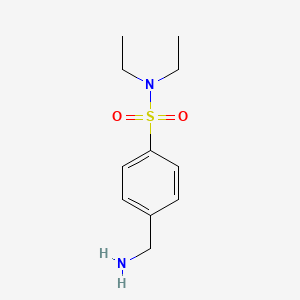
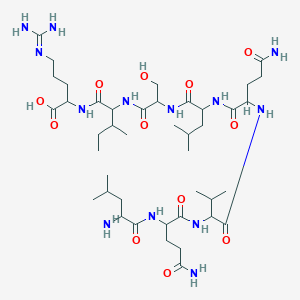
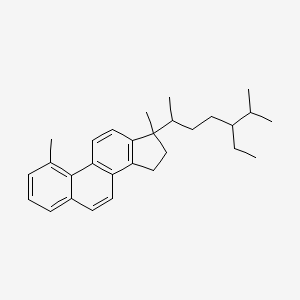
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
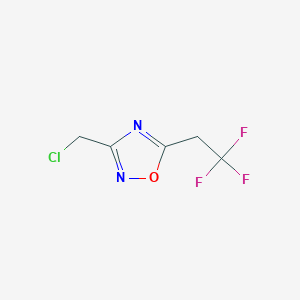
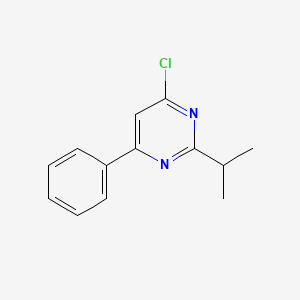


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
